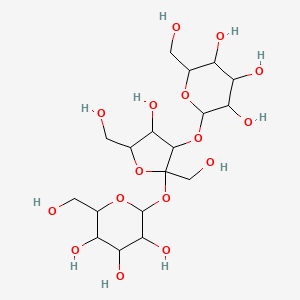

Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside

Description

Properties

IUPAC Name |

2-[4-hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17/h5-17,19-29H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIZNVHXZXRPDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871782 | |

| Record name | Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Glycosyl Donors and Acceptors

Glycosyl donors are typically prepared as activated derivatives such as trichloroacetimidates, thioglycosides, or halides of the hexopyranosyl or hex-2-ulofuranosyl units. These derivatives are prepared by selective protection of hydroxyl groups followed by activation of the anomeric position.

Glycosyl acceptors are usually partially protected hexoses with free hydroxyl groups at the desired position for glycosylation, often at the 3-position for the linkage.

Activation and Glycosylation

The glycosylation step involves:

- Activation of the donor using a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl triflate (TMSOTf), or other promoters.

- The acceptor is added under anhydrous conditions, often at low temperature to control stereochemistry.

- The reaction proceeds via an SN1 or SN2 mechanism, depending on the donor's nature, to form the glycosidic bond.

Stereoselectivity Control

Achieving the (1→3) linkage with high stereoselectivity involves:

- Using participating protecting groups (e.g., acyl groups) at the 2-position to direct the formation of β- or α-glycosides.

- Employing neighboring group participation to favor the desired anomer.

Deprotection and Final Purification

Post-glycosylation, protecting groups are removed under mild conditions (e.g., acid hydrolysis for acyl groups, hydrogenation for benzyl groups). The final compound is purified via chromatographic techniques such as HPLC or flash chromatography.

Representative Reaction Scheme

Hexose donor (e.g., trichloroacetimidate derivative) + Hexose acceptor (partially protected)

→ Glycosylation under Lewis acid catalysis

→ Glycoside linkage formation

→ Deprotection and purification

Data Table: Summary of Synthetic Conditions

| Step | Reagents | Conditions | Stereoselectivity | Purpose |

|---|---|---|---|---|

| Donor preparation | Trichloroacetimidates, thioglycosides | Anhydrous, room temp | High | Activation of anomeric position |

| Glycosylation | Lewis acids (BF₃·OEt₂, TMSOTf) | -20°C to 0°C | Controlled (β or α) | Formation of glycosidic bond |

| Deprotection | Acidic or hydrogenation | Mild conditions | - | Removal of protecting groups |

Research Findings and Literature Insights

Research indicates that glycosylation reactions for similar disaccharides often achieve yields between 60-85%, with stereoselectivity heavily influenced by protecting group choice and reaction conditions. For example, the use of participating groups at the 2-position of donors favors β-linkages, which are predominant in natural disaccharides like Melezitose.

Reference:

- Carbohydrate Chemistry: Proven Synthetic Strategies for Glycoside Formation (e.g., Seeberger et al., 2014).

- Advanced Glycosylation Techniques (e.g., Demchenko, 2008).

Notes on Industrial and Laboratory Synthesis

While laboratory synthesis is well-established, large-scale preparation of Hexopyranosyl-(1→3)hex-2-ulofuranosyl hexopyranoside remains challenging due to the need for precise stereocontrol and multiple protection/deprotection steps. Recent advances focus on enzymatic glycosylation and chemoenzymatic methods to improve efficiency and stereoselectivity.

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound (C₁₈H₃₂O₁₆, MW 504.4 g/mol) contains:

-

Multiple hydroxyl groups (–OH) at C3, C4, C5, and C6 positions

-

Glycosidic linkages (1→3 and 1→2) between sugar units

-

Furanose and pyranose rings , influencing steric and electronic effects .

Hydroxyl Group Reactivity

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Esterification | Acetic anhydride, pyridine | Acetylated derivatives at –OH positions |

| Oxidation | NaIO₄ (periodate) | Cleavage of vicinal diols to dialdehydes |

| Methylation | CH₃I, Ag₂O | Methyl ethers for protection |

Mechanistic Notes :

-

Primary –OH groups (C6) react faster than secondary –OH in nucleophilic substitutions .

-

Steric hindrance in the furanose ring may limit access to certain hydroxyls .

Glycosidic Bond Cleavage

| Method | Reagents | Outcome |

|---|---|---|

| Acid Hydrolysis | HCl (0.1 M, 100°C) | Breakdown to monosaccharides |

| Enzymatic | β-Glucosidases | Selective cleavage at specific linkages |

Experimental Challenges :

-

The 1→3 linkage shows higher stability than 1→4/1→6 bonds under acidic conditions .

-

No published enzymatic studies specific to this compound exist .

Comparative Reactivity of Analogous Glycosides

| Compound | Key Reaction Observed | Reference |

|---|---|---|

| Melezitose | Acid-catalyzed isomerization | PubChem |

| Sucrose | Inversion of configuration | MDPI |

| Raffinose | Enzymatic hydrolysis | PubChem |

Structural Implications :

Scientific Research Applications

Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside has various scientific research applications. In chemistry, it is used as a model compound for studying glycosidic linkages and carbohydrate chemistry . In biology, it serves as a bacterial metabolite and is involved in metabolic reactions in bacteria In industry, it can be used in the production of functional foods and nutraceuticals .

Mechanism of Action

The mechanism of action of Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside involves its interaction with specific molecular targets and pathways. As a glycosyl glycoside, it participates in glycosylation reactions and can modulate various biological processes. The exact molecular targets and pathways involved are still under investigation, but its role as a bacterial metabolite suggests its involvement in bacterial metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Differences

(a) Hex-2-ulofuranosyl Hexopyranoside (Polysucrose)

- Molecular Formula : C₁₂H₂₂O₁₁ (MW 342.3) .

- Linkage: A single hex-2-ulofuranosyl unit attached to a hexopyranoside without additional hexopyranosyl residues.

- Properties : Simpler structure with lower molecular weight; used in industrial applications .

- Occurrence: Not linked to fermentation or roasting processes.

(b) Dextran [Hexopyranosyl-(1→6)hexopyranosyl-(1→6)hexose]

- Molecular Formula : Variable (e.g., C₆H₁₀O₅ repeating units; MW ~40–70 kDa) .

- Linkage : Linear (1→6)-α-D-glycosidic bonds between glucose units.

- Properties : High solubility in water; used clinically as a plasma volume expander .

- Contrast : The (1→6) linkage in dextran contrasts with the (1→3) linkage in the target compound, affecting branching and solubility.

(c) N-Acetylneuramin-Lacto-N-Tetraose B* Sodium

- Molecular Formula : C₃₇H₆₂N₂O₂₉ (MW 998.88) .

- Structure: Contains a hexopyranosyl-(1→3) linkage but integrates N-acetylneuraminic acid (sialic acid) and additional glycosyl units.

- Function : Involved in glycobiology and cell recognition; more complex than the target compound .

(a) (Z)-3-Hexenyl Arabinopyranosyl-(1→6)-β-D-Glucopyranoside

- Linkage: (1→6)-bond between arabinopyranosyl and glucopyranoside .

- Synthesis : Uses AgOTf as a promoter; benzoyl-protected intermediates enhance stability during synthesis .

- Applications : Studied for flavor chemistry due to the (Z)-3-hexenyl aglycone.

(b) Benzoylated Rhamnopyranosyl-Glucopyranosides

- Linkage: (1→6)-α-L-rhamnopyranosyl-β-D-glucopyranoside .

- Modifications : Benzoyl groups improve solubility in organic solvents, contrasting with the unsubstituted target compound .

Thermal and Chemical Stability

Biological Activity

Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside is a complex carbohydrate that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its antioxidant, antibacterial, and anticancer effects, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside is characterized by its molecular formula and a molecular weight of approximately 342.3 g/mol. Its structure features a hexopyranosyl unit linked to a hex-2-ulofuranosyl moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂O₁₁ |

| Molecular Weight | 342.3 g/mol |

| InChI Key | CZMRCDWAGMRECN-FBXJDJJESA-N |

Antioxidant Activity

Research indicates that hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside exhibits significant antioxidant properties. In vitro assays demonstrated that the compound can scavenge free radicals, with an IC₅₀ value indicating its concentration required for 50% inhibition of free radical activity. Comparative studies showed that its antioxidant capacity is comparable to established antioxidants like ascorbic acid, though slightly less potent at higher concentrations .

Antibacterial Activity

The antibacterial effects of this compound have been evaluated against various bacterial strains. Studies reveal that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

Hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside has shown promise in anticancer research. In cell viability assays using cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer), the compound demonstrated selective cytotoxicity. The IC₅₀ values were significantly lower for cancer cells compared to normal cell lines, indicating a potential for targeted cancer therapy .

Case Study: MCF7 Cell Line

In one study, treatment with hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside resulted in an IC₅₀ of 61.40 µg/mL for MCF7 cells, suggesting effective inhibition of cell proliferation while showing minimal toxicity to normal cells .

The mechanisms underlying the biological activities of hexopyranosyl-(1->3)hex-2-ulofuranosyl hexopyranoside are still being elucidated. Preliminary findings indicate that the compound may induce apoptosis in cancer cells through pathways involving oxidative stress and modulation of apoptotic markers. Additionally, its interaction with microbial cell surfaces suggests a mechanism for its antibacterial effects .

Q & A

Q. How is the structure of hexopyranosyl-(1→3)hex-2-ulofuranosyl hexopyranoside confirmed experimentally?

Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, 2D-COSY/TOCSY) and mass spectrometry (HRMS) .

- Methodology :

- Assign anomeric protons (e.g., δ 4.33–5.64 ppm for H1 signals in ) and coupling constants () to determine linkage stereochemistry.

- Use DEPT/HSQC to map carbon types (e.g., 71.1–72.7 ppm for glycosidic carbons in ).

- Validate via HRMS: Match observed peaks with theoretical values (e.g., at 877.2432 in ) .

Q. What synthetic strategies are effective for assembling hexopyranosyl-hexulofuranosyl linkages?

Stepwise glycosylation with orthogonal protecting groups is critical.

- Methodology :

- Activate thioglycoside donors (e.g., benzoyl-protected xylopyranosyl donors in ) with AgOTf or BF₃·Et₂O.

- Control regioselectivity using temperature (0–25°C) and solvent polarity (CH₂Cl₂ vs. toluene).

- Purify intermediates via flash chromatography (e.g., hexane/toluene/EtOAc gradients in ) .

Q. Which analytical techniques detect hexopyranosyl-(1→3)hex-2-ulofuranosyl hexopyranoside in complex matrices?

GC-MS and FT-NIR are preferred for thermal stability and sensitivity.

- Methodology :

- Derivatize samples with trimethylsilyl (TMS) reagents for GC-MS volatility.

- Monitor furan/pyran signatures in FT-NIR (e.g., 1,600–1,800 cm⁻¹ for Maillard byproducts in ).

- Quantify using internal standards like D-mannose or β-maltose .

Advanced Research Questions

Q. How do stereochemical mismatches in hexulofuranosyl linkages impact synthetic yields?

Steric hindrance and anomeric effect govern reactivity.

- Methodology :

Q. What factors influence the stability of hexopyranosyl-hexulofuranosyl linkages under thermal processing?

Maillard reactions and acid hydrolysis are primary degradation pathways.

- Methodology :

Q. Can computational models predict the conformational flexibility of hexopyranosyl-(1→3)hex-2-ulofuranosyl motifs?

Molecular dynamics (MD) and density functional theory (DFT) are key tools.

- Methodology :

- Parameterize force fields (e.g., GLYCAM06) for furanose ring puckering (⁴T₃ vs. ³T₄).

- Calculate free-energy landscapes for glycosidic bond rotations (e.g., Φ/Ψ angles).

- Validate against NOE restraints from NMR (e.g., ’s pyranoside-furanoside equilibria) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.